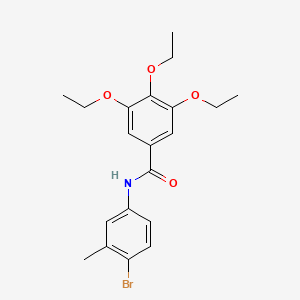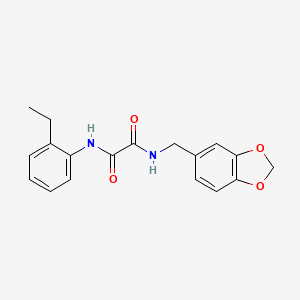![molecular formula C14H19N5S B5164505 N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5164505.png)
N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a pyrimidine ring with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the dimethylamino group through a nucleophilic substitution reaction. The pyrimidine ring can be synthesized separately and then coupled with the pyridine derivative using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine and pyrimidine derivatives are known to be effective.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function.
類似化合物との比較
Similar Compounds
N,N-dimethyl-2-aminopyridine: Similar structure but lacks the pyrimidine ring.
2-methylsulfanylpyrimidine: Contains the pyrimidine ring with a methylsulfanyl group but lacks the pyridine ring.
N,N-dimethyl-3-aminopyridine: Similar structure but lacks the methylsulfanylpyrimidine moiety.
Uniqueness
N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine is unique due to the combination of the pyridine and pyrimidine rings, along with the presence of both dimethylamino and methylsulfanyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N,N-dimethyl-3-[[(2-methylsulfanylpyrimidin-5-yl)methylamino]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5S/c1-19(2)13-12(5-4-6-16-13)10-15-7-11-8-17-14(20-3)18-9-11/h4-6,8-9,15H,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVQNWMQGPPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=CN=C(N=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-tert-butylsulfanylethyl)acetamide](/img/structure/B5164448.png)

![[2-methoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B5164454.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![ETHYL 7-CYCLOPROPYL-3-[2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)ETHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5164464.png)
![1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5164467.png)

![2-methoxy-5-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]-N-propylbenzamide](/img/structure/B5164486.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5164498.png)
![1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)
